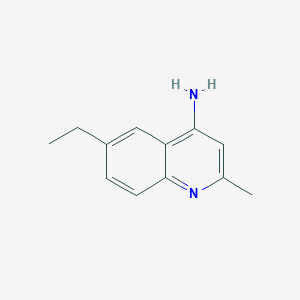![molecular formula C11H14N2O B11907435 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine is a compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a methyl group attached to the benzoxazole ring, which is further connected to a propan-1-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of Cs₂CO₃, which allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazoles with various functional groups.
Scientific Research Applications
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]oxazol-6-amine: Another oxazole derivative with similar structural features.
3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide: A related compound with a different substitution pattern on the oxazole ring.
Uniqueness
3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group and propan-1-amine chain contribute to its unique properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzoxazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
QMBYXKWNHUIYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)



![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)




![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)

